molecular formula C21H34N4O6S B064671 Luviquat Hold CAS No. 174761-16-1

Luviquat Hold

Cat. No.: B064671
CAS No.: 174761-16-1
M. Wt: 470.6 g/mol
InChI Key: BYEUGKXDVZGBLP-UHFFFAOYSA-M
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Description

Luviquat Hold: is a quaternized copolymer primarily used in hair and skin care products. It is an aqueous solution of cationic polymers with varying charge densities and degrees of setting and conditioning. This compound is known for its strong hold and conditioning properties, making it a popular ingredient in personal care formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Luviquat Hold is synthesized through the copolymerization of vinylcaprolactam, vinylimidazolium methosulfate, and vinylpyrrolidone. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the desired molecular weight and charge density .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under stringent quality control measures. The resulting polymer solution is then purified, concentrated, and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Luviquat Hold can undergo oxidation reactions, particularly at the vinylimidazolium methosulfate moiety.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The cationic sites on the polymer can participate in substitution reactions with anionic species.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents under controlled conditions.

    Substitution: Anionic surfactants or other anionic compounds in aqueous solutions.

Major Products:

Scientific Research Applications

Chemistry: Luviquat Hold is used as a conditioning agent in various cosmetic formulations, including shampoos, conditioners, and styling products. Its ability to form films and provide strong hold makes it valuable in hair care products .

Biology and Medicine:

Industry: Beyond personal care, this compound finds applications in industrial formulations where conditioning and film-forming properties are desired. It is used in coatings, adhesives, and other specialty products .

Mechanism of Action

Mechanism: Luviquat Hold exerts its effects through electrostatic interactions between its cationic sites and the negatively charged surfaces of hair and skin. This interaction leads to the formation of a film that provides conditioning and strong hold .

Molecular Targets and Pathways: The primary molecular targets are the negatively charged keratin fibers in hair and the skin’s surface. The polymer’s cationic nature allows it to adhere strongly to these surfaces, providing long-lasting conditioning and hold .

Comparison with Similar Compounds

Uniqueness: Luviquat Hold stands out due to its specific combination of monomers, which provides a unique balance of strong hold and conditioning. Its ability to form clear, stable solutions and its compatibility with various cosmetic formulations make it a versatile ingredient in personal care products .

Properties

IUPAC Name

1-ethenylazepan-2-one;1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEUGKXDVZGBLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174761-16-1
Record name Polyquaternium 46
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174761-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174761-16-1
Record name 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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